5-((Methylamino)methyl)pyrimidin-2-amine
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Overview
Description
5-((Methylamino)methyl)pyrimidin-2-amine is a compound belonging to the pyrimidine family, which is a class of aromatic heterocyclic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation. They have also shown activity against Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria.
Mode of Action
Related 2-aminopyrimidine derivatives have been found to inhibit cdk2 , which may lead to cell cycle arrest and apoptosis . They also exhibit antitrypanosomal and antiplasmodial activities , suggesting they may interfere with the life cycle of these pathogens.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase . Antitrypanosomal and antiplasmodial activities suggest the compound may interfere with the metabolic pathways essential for the survival of these organisms .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest and apoptosis . Antitrypanosomal and antiplasmodial activities suggest the compound may be effective against sleeping sickness and malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((Methylamino)methyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-((Methylamino)methyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with the growth and development of pests.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities but lacking the methylamino group.
5-Methylpyrimidine-2-amine: Another analog with a methyl group at the 5-position instead of the methylamino group.
Uniqueness
5-((Methylamino)methyl)pyrimidin-2-amine is unique due to the presence of the methylamino group, which enhances its reactivity and potential biological activities. This structural feature allows for more diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(methylaminomethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-8-2-5-3-9-6(7)10-4-5/h3-4,8H,2H2,1H3,(H2,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYIDBFKZNLZDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679014 |
Source
|
Record name | 5-[(Methylamino)methyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-83-2 |
Source
|
Record name | 2-Amino-N-methyl-5-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(Methylamino)methyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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